3-(肼甲基)噻吩盐酸盐

描述

Synthesis Analysis

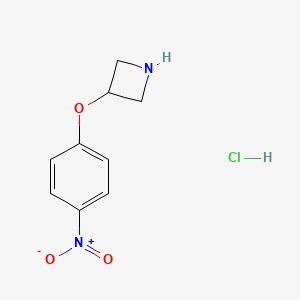

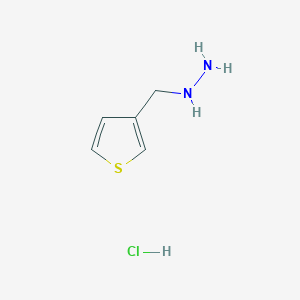

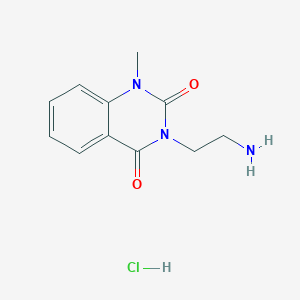

Thiophene, the base structure of 3-(Hydrazinomethyl)thiophene hydrochloride, is a five-membered ring made up of one sulfur atom . Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

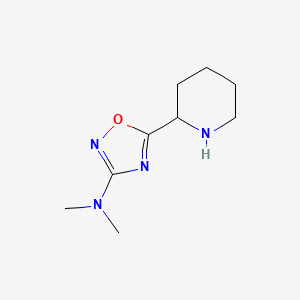

The molecular structure of 3-(Hydrazinomethyl)thiophene hydrochloride consists of a thiophene ring with a hydrazinomethyl group attached. The exact structure and its properties would require more specific studies or computational modeling for a detailed analysis.科学研究应用

化学传感和检测

3-(肼甲基)噻吩盐酸盐及其衍生物在化学传感和检测中显示出巨大的潜力,特别是对于金属离子。例如,源自噻吩盐酸盐的基于酰肼的荧光探针已被设计用于在水溶液中高灵敏度和选择性地检测 Cu^2+^ 和 Hg^2+^ 离子。这些传感器在与离子相互作用时表现出不同的发射特性和颜色变化,从而可以用肉眼进行视觉检测。发现 Cu^2+^ 和 Hg^2+^ 的检测限非常低,证明了这些传感器的灵敏度很高 (Wang 等人,2014)。

材料科学和聚合物研究

在材料科学和聚合物研究领域,3-(肼甲基)噻吩盐酸盐的衍生物已被用于合成具有有趣性质的新型聚合物。例如,研究重点关注聚噻吩衍生物在有机电化学晶体管 (OECT) 中的应用。研究强调了这些聚合物的结晶度如何影响它们在 OECT 中的性能,特别是在吸水率和离子注入速率方面。研究结果强调了聚合物水化和晶体结构在确定这些器件效率中的重要性 (Flagg 等人,2019)。

环境应用

噻吩衍生物的合成和应用也扩展到环境应用中,例如抑制加氢脱氯过程。已经研究了噻吩化合物对四氯乙烯(一种常见的环境污染物)加氢脱氯的影响。发现噻吩的存在会影响该过程的转化率和选择性,证明了噻吩衍生物在调节与环境修复相关的化学反应中的潜力 (López 等人,2003)。

能量存储和转换

噻吩衍生物也在能量存储和转换的背景下进行探索,特别是为了提高锂离子电池的性能。在用于高电压操作的电解质中添加噻吩衍生物作为功能性添加剂在增强 LiCoO_2 正极的循环稳定性方面显示出有希望的结果。这项研究表明了噻吩基化合物在开发更有效和更耐用的电池技术方面的潜力 (Xia 等人,2015)。

未来方向

Thiophene-based analogs, including 3-(Hydrazinomethyl)thiophene hydrochloride, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

属性

IUPAC Name |

thiophen-3-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4,7H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHDEOMXKLUIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydrazinomethyl)thiophene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)